4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
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Overview
Description
4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine is a chemical compound with the molecular formula C16H22BrNO3 It is characterized by the presence of a brominated benzoxepin ring system linked to a morpholine moiety via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine typically involves the following steps:
Bromination: The starting material, 2,3,4,5-tetrahydro-1-benzoxepin, is brominated to introduce the bromine atom at the 8-position.
Ether Formation: The brominated benzoxepin is then reacted with ethylene oxide to form the ethoxy bridge.
Morpholine Introduction: Finally, the ethoxy intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
- 4-[2-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
- 4-[2-[(8-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
Uniqueness
The uniqueness of 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c17-13-3-4-14-15(2-1-8-20-16(14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAVOHCGNNOWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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